(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4'-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE
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Overview
Description
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes nitro groups and benzodioxole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and biphenyl intermediates, followed by the introduction of nitro groups through nitration reactions. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.
Scientific Research Applications
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific combination of nitro groups, benzodioxole rings, and imine linkage. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4O8/c33-31(34)23-11-27-25(37-15-39-27)9-19(23)13-29-21-5-1-17(2-6-21)18-3-7-22(8-4-18)30-14-20-10-26-28(40-16-38-26)12-24(20)32(35)36/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAVSZIMFXCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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